4-Bromo-3-fluoroaniline

Catalog No.
S669230
CAS No.
656-65-5
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoroaniline

CAS Number

656-65-5

Product Name

4-Bromo-3-fluoroaniline

IUPAC Name

4-bromo-3-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

YTMVYYAKOPIJCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)Br

Synonyms

3-Fluoro-4-bromoaniline; 4-Bromo-3-fluoroaniline; 4-Bromo-3-fluorobenzenamine; 4-Bromo-3-fluorophenylamine;

Canonical SMILES

C1=CC(=C(C=C1N)F)Br

Synthesis and Characterization:

4-Bromo-3-fluoroaniline is an aromatic amine, meaning it possesses an amino group (NH₂) attached to an aromatic ring structure. Scientists have employed various methods for its synthesis, including diazotization, nucleophilic aromatic substitution, and transition-metal-catalyzed reactions.

Due to its unique chemical structure, 4-bromo-3-fluoroaniline has attracted interest for its potential applications in various scientific fields. Researchers often characterize this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Medicinal Chemistry:

The presence of both a bromine and a fluorine atom on the aromatic ring, along with the amino group, grants 4-bromo-3-fluoroaniline specific properties that might be beneficial for drug development. Researchers have explored its potential as a:

  • Scaffold for drug discovery: The core structure of 4-bromo-3-fluoroaniline can serve as a starting point for synthesizing new drug candidates with diverse pharmacological activities.
  • Antimicrobial agent: Studies have investigated the potential of 4-bromo-3-fluoroaniline and its derivatives as antimicrobial agents against various bacteria and fungi.

Material Science Applications:

Beyond medicinal chemistry, researchers have explored the potential of 4-bromo-3-fluoroaniline in material science applications, such as:

  • Organic light-emitting diodes (OLEDs): The compound's properties have been investigated for its potential use in developing efficient and stable OLED materials.
  • Liquid crystals: Studies have explored the use of 4-bromo-3-fluoroaniline in the synthesis of novel liquid crystals with specific properties for various technological applications.

4-Bromo-3-fluoroaniline is an aromatic organic compound belonging to the class of haloanilines. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and other functional molecules []. Notably, it plays a crucial role in the production of Tradizolid, a medication used for the treatment of Chagas disease [].


Molecular Structure Analysis

The key feature of 4-Bromo-3-fluoroaniline's structure is the aromatic ring, consisting of six carbon atoms arranged in a hexagonal shape with alternating single and double bonds. Attached to this ring are three functional groups:

  • Bromo (Br): Located at the 4th position on the ring, bromine adds significant weight and alters the electronic properties of the molecule.
  • Fluoro (F): Situated at the 3rd position, the fluorine atom introduces a slight negative charge due to its high electronegativity.
  • Amino (NH2): This group, positioned directly next to the fluorine, possesses both a basic nitrogen and acidic hydrogens, making the molecule amphoteric (able to act as both an acid and a base) [].

The presence of both the electron-withdrawing fluorine and the bulky bromine atom creates a unique electronic environment within the molecule, influencing its reactivity [].


Chemical Reactions Analysis

Synthesis

Specific details regarding the synthesis of 4-Bromo-3-fluoroaniline are not readily available in scientific literature for safety reasons. However, it is likely synthesized through reactions involving aromatic substitution, potentially using precursors like 3-fluoroaniline and brominating agents [].

Reactions in Pharmaceutical Synthesis

4-Bromo-3-fluoroaniline acts as a key intermediate in the synthesis of Tradizolid through a multi-step process involving palladium-catalyzed reactions []. It can also be utilized in the preparation of various other pharmaceuticals containing difluoro-substituted moieties [].


Physical And Chemical Properties Analysis

  • Melting Point: 65-70 °C []
  • Boiling Point: 231 °C []
  • Flash Point: 104 °C []
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol []
  • Stability: Stable under ambient conditions []

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-bromo-3-fluoroaniline

Dates

Modify: 2023-08-15

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